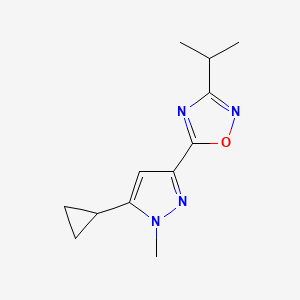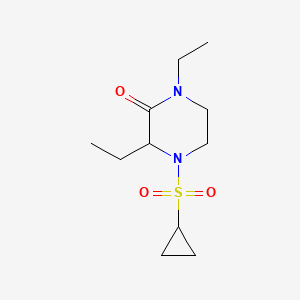![molecular formula C10H13N3O B7360595 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol](/img/structure/B7360595.png)
1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol, also known as PYPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PYPB belongs to the class of pyrazolopyridines and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol is not fully understood. However, it has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory prostaglandins. This compound has also been found to exhibit analgesic effects by reducing pain sensitivity. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol in lab experiments is its potential therapeutic applications in various scientific research fields. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are necessary when conducting experiments with this compound.
将来の方向性
There are several future directions for research on 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol. One direction is to study its potential therapeutic applications in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as an anti-cancer agent. Additionally, future research could focus on the development of new derivatives of this compound with improved potency and selectivity. Finally, further studies could be conducted to investigate the potential side effects and toxicity of this compound at different concentrations.
合成法
The synthesis of 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol involves the reaction between 2-bromo-1-(pyrazol-3-yl)ethanone and 3-aminopyridine in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain this compound. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol has been found to exhibit potential therapeutic applications in various scientific research fields. It has been studied as a potential anti-inflammatory agent, anti-cancer agent, and analgesic agent. This compound has also been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-9(14)7-13-6-8-3-4-11-5-10(8)12-13/h3-6,9,14H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFCDXKJVAIWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=C2C=CN=CC2=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)
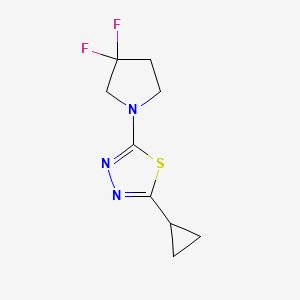
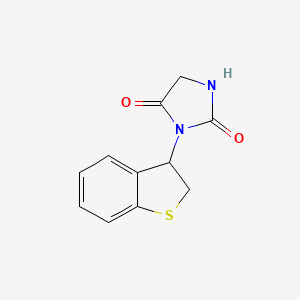
![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)

![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)
![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)

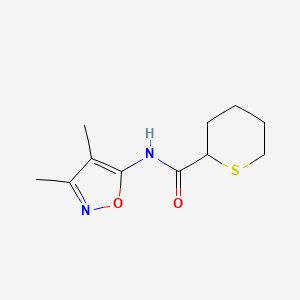
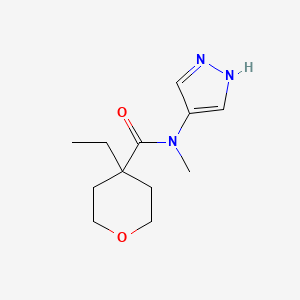
![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)
